potassium phenanthrene-3-sulfonate
Overview
Description
Potassium phenanthrene-3-sulfonate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonate group attached to the third position of the phenanthrene ring system. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium phenanthrene-3-sulfonate typically involves the sulfonation of phenanthrene. The process begins with the melting of pure phenanthrene in a round-bottomed flask, followed by the addition of concentrated sulfuric acid. The reaction mixture is maintained at a temperature of 120–125°C for several hours. The resulting sulfonic acid is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically crystallized and purified through various filtration and washing steps .
Chemical Reactions Analysis
Types of Reactions
Potassium phenanthrene-3-sulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenanthrene compounds .
Scientific Research Applications
Potassium phenanthrene-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phenanthrene derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium phenanthrene-3-sulfonate involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium phenanthrene-3-sulfonate
- Potassium phenanthrene-2-sulfonate
- Sodium phenanthrene-2-sulfonate
Uniqueness
Potassium phenanthrene-3-sulfonate is unique due to its specific sulfonation position, which imparts distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
potassium;phenanthrene-3-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S.K/c15-18(16,17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12;/h1-9H,(H,15,16,17);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUINDDWAZFAEFB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9KO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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